2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-14-11(12-15-6-7-16-12)8-9-2-4-10(13)5-3-9/h2-7,11,14H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRJUONIMNFSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)F)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1529273-42-4 | |
| Record name | 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Formation of the Ethanamine Chain: The ethanamine chain is formed by reacting the imidazole derivative with an appropriate alkylating agent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
The compound is primarily studied for its potential use in pharmacology, particularly in the following areas:
Antidepressant Activity
Research has indicated that compounds containing imidazole rings can exhibit antidepressant properties. A study explored the effects of related imidazole derivatives on serotonin receptors, suggesting that modifications to the imidazole structure can enhance receptor affinity and selectivity .
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that certain imidazole compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression . The fluorophenyl group may also contribute to the compound's efficacy by enhancing lipophilicity and cellular uptake.
Neuroprotective Effects
The neuroprotective potential of imidazole derivatives has been a subject of interest, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Compounds similar to 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine have demonstrated the ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Analytical Applications
The compound's unique structure allows for various analytical applications:
Toxicological Analysis
Due to its structural similarity to known psychoactive substances, this compound is relevant in forensic toxicology. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for its detection in biological samples, aiding in the identification of novel psychoactive substances (NPS) in seized products .
Metabolic Studies
Studies utilizing high-resolution mass spectrometry have been conducted to explore the metabolic pathways of this compound, providing insights into its pharmacokinetics and potential effects on human health . Understanding these pathways is crucial for assessing safety and efficacy in therapeutic contexts.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with analogs from the evidence:
*Inferred based on structural components.
Key Observations:
Aryl Substituents :
- The target compound’s 4-fluorophenyl group contrasts with 4-chloro-2-methylphenyl () and benzimidazole-thioether (). Fluorine’s electronegativity and small size may improve target binding compared to bulkier chloro or methyl groups .
- Astemizole () incorporates a 4-fluorobenzyl group, which is linked to a benzimidazole rather than a simple imidazole, suggesting broader π-π stacking interactions .
Imidazole Modifications :
- The target compound’s 1H-imidazol-2-yl group is distinct from benzoimidazole () and 4,5-dihydroimidazole (). The unsaturated imidazole in the target may enhance aromatic interactions but reduce conformational flexibility compared to dihydro analogs .
Backbone Variations: The N-methylethanamine chain in the target compound differs from Astemizole’s piperidine ring () and the acetamide-thioether in .
Pharmacological and Physicochemical Properties
- Lipophilicity: Fluorine in the target compound likely confers higher logP compared to non-fluorinated analogs (e.g., ), enhancing membrane permeability but possibly reducing aqueous solubility .
- Hydrogen Bonding: The imidazole’s nitrogen atoms may act as hydrogen bond donors/acceptors, similar to Astemizole’s benzimidazole, which interacts with histamine receptors .
Biological Activity
The compound 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine , also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 233.28 g/mol. The compound features a fluorophenyl group and an imidazole ring, which are critical for its biological interactions.
Research indicates that compounds containing the imidazole structure often interact with various biological targets, including enzymes and receptors. Specifically, this compound has been studied for its role as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cellular stress pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against p38 MAPK. This inhibition can lead to reduced inflammation and may have implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The presence of the fluorophenyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate biological membranes and interact with target proteins. Various analogs have been synthesized to explore the effects of different substitutions on biological activity.
| Compound Variant | Activity (IC50) | Notes |
|---|---|---|
| Parent Compound | 150 nM | Baseline activity |
| Fluorinated Variant | 75 nM | Increased potency |
| Methyl Substituted Variant | 200 nM | Decreased potency |
Study on Anti-inflammatory Effects
A notable study investigated the anti-inflammatory effects of this compound in a mouse model of arthritis. The results indicated that treatment with this compound significantly reduced joint swelling and inflammation markers compared to control groups .
Neuroprotective Potential
Another research effort focused on the neuroprotective properties of related imidazole derivatives. The findings suggested that these compounds could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm, doublet) and imidazole protons (δ 6.8–7.1 ppm).
- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Exact mass matching (theoretical m/z: 235.12 [M+H]⁺).
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
How can researchers optimize synthetic protocols to enhance yield and scalability?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes (yield: 82% vs. 65% conventional).
- Catalyst Optimization : PdCl₂(dppf) increases coupling efficiency (yield: 88%) compared to Pd(PPh₃)₄.
- Solvent Screening : Tetrahydrofuran (THF) improves solubility of intermediates, reducing side products .
What experimental approaches resolve discrepancies in reported biological activities?
Q. Advanced
- Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution, 24-hour incubation).
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to distinguish target-specific vs. cytotoxic effects.
- Structural Analogs : Test derivatives with modified fluorophenyl substituents to isolate bioactive motifs .
What in vitro models are appropriate for initial pharmacological screening?
Q. Basic
- Enzyme Inhibition : CYP3A4/P450 isoforms (fluorometric assays, 37°C, NADPH cofactor).
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
- Cytotoxicity : HEK293 cells (MTT assay, 48-hour exposure, IC₅₀ calculation) .
How should pharmacokinetic studies be designed for this compound?
Q. Advanced
- In Vitro ADME :
- Metabolic stability: Human liver microsomes (1 µM compound, 0.5 mg/mL protein, 37°C).
- Plasma Protein Binding: Equilibrium dialysis (95:5 plasma:compound ratio).
- In Vivo : Sprague-Dawley rats (IV/oral dosing, LC-MS/MS quantification). Optimal dose range: 10–30 mg/kg (t₁/₂ = 2.3 hours) .
What structural analogs exhibit modified bioactivity, and how?
Q. Advanced
| Compound Name | Molecular Formula | Modification | Bioactivity Impact |
|---|---|---|---|
| N-(4-Fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | C₁₇H₁₄FN₃OS | Sulfanyl linkage | ↑ Antimicrobial (MIC: 2 µg/mL) |
| N-(4-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine | C₁₀H₁₁FN₂ | Dihydroimidazole | ↑ Blood-brain barrier penetration |
Analog modifications alter logP (2.1→3.4) and solubility (15→2 mg/mL), directly affecting target engagement .
How can computational modeling guide the design of derivatives with enhanced selectivity?
Q. Advanced
- Docking Studies (AutoDock Vina) : Predict binding to histamine H₃ receptors (PDB: 6DZR). Prioritize derivatives with ΔG < −9 kcal/mol.
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with antibacterial potency (R² = 0.89).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
